![molecular formula C24H18F2N4O2 B2887540 1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251678-69-9](/img/structure/B2887540.png)
1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide, also known as BBI-608, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BBI-608 is a member of the imidazole family of compounds and has been found to exhibit anti-tumor activity in preclinical studies.
Applications De Recherche Scientifique
Nonpeptide Angiotensin II Receptor Antagonists
Compounds similar to "1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide" have been studied for their potential as nonpeptide angiotensin II (AII) receptor antagonists, demonstrating potent antihypertensive effects upon oral administration. The design of these compounds involves specific structural considerations, such as the presence of acidic groups and the substitution pattern on the biphenyl system, to achieve high affinity for the AII receptor and good oral potency, making them valuable in the development of antihypertensive medications (Carini et al., 1991).
Functionalization Reactions and Theoretical Studies
The exploration of the functionalization reactions of compounds containing the imidazole core structure has been performed, providing insights into the chemical reactivity and potential applications in creating novel compounds with desired biological activities. These studies help in understanding the mechanisms of reactions and in the synthesis of derivatives with potential pharmacological properties (Yıldırım et al., 2005).
Synthesis and Antibacterial Studies
Research has also focused on synthesizing and evaluating the antibacterial efficacy of compounds derived from the imidazole scaffold. These studies have led to the development of silver(I) acetate compounds showing moderate to weak antibacterial activity against common bacterial strains, contributing to the field of antimicrobial drug discovery (Streciwilk et al., 2014).
Luminescence Sensing
Imidazole-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating their potential as fluorescence sensors. This application highlights the versatility of imidazole derivatives in materials science, particularly in the development of sensing technologies (Shi et al., 2015).
Novel Syntheses of Imidazole Derivatives
Advancements in the synthesis of imidazole derivatives have been achieved, leading to the creation of compounds with unique structures and potential applications in medicinal chemistry and drug design. These synthetic strategies enable the exploration of the imidazole core's pharmacological potential by facilitating the development of derivatives with varied biological activities (Molina et al., 1989).
Propriétés
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(3,4-difluorophenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2/c25-20-11-10-19(12-21(20)26)29-24(32)22-14-30(15-27-22)13-16-6-8-18(9-7-16)28-23(31)17-4-2-1-3-5-17/h1-12,14-15H,13H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBQQOZELGFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.